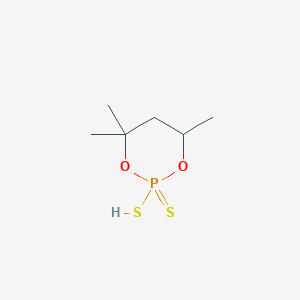![molecular formula C16H22Cl2O2 B14650189 2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one CAS No. 51326-40-0](/img/structure/B14650189.png)
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C16H22Cl2O2 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and an octyloxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one typically involves the chlorination of acetophenone derivatives. One common method is to dissolve the acetophenone in glacial acetic acid and introduce dry chlorine gas while maintaining the reaction temperature below 60°C. The reaction mixture is then treated with ice water to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and separation techniques such as distillation and crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted acetophenone derivatives.
Reduction: Formation of 2,2-dichloro-1-[4-(octyloxy)phenyl]ethanol.
Oxidation: Formation of 2,2-dichloro-1-[4-(octyloxy)phenyl]acetic acid.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloroacetophenone: Similar structure but lacks the octyloxy group.
1,1-Dichloroacetophenone: Another derivative with different substitution patterns.
2,4-Dichloroacetophenone: Contains chlorine atoms at different positions on the phenyl ring.
Uniqueness
2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
51326-40-0 |
|---|---|
Fórmula molecular |
C16H22Cl2O2 |
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(4-octoxyphenyl)ethanone |
InChI |
InChI=1S/C16H22Cl2O2/c1-2-3-4-5-6-7-12-20-14-10-8-13(9-11-14)15(19)16(17)18/h8-11,16H,2-7,12H2,1H3 |
Clave InChI |
MEEISXIINHYHPO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


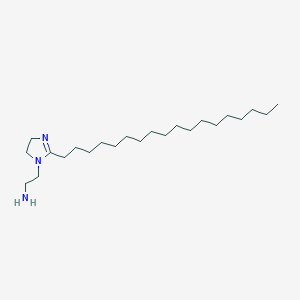
![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
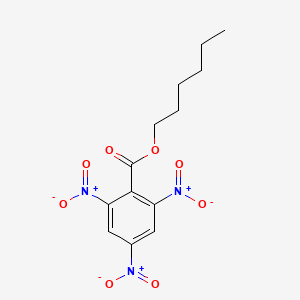
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
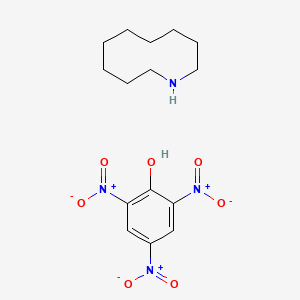
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)
![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)
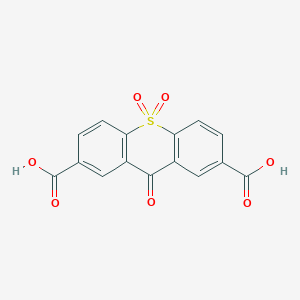
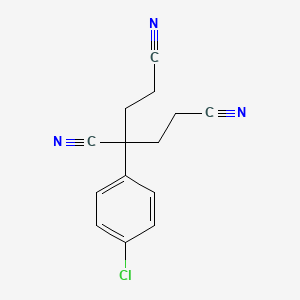
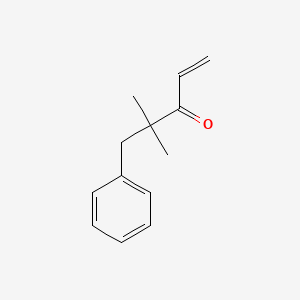
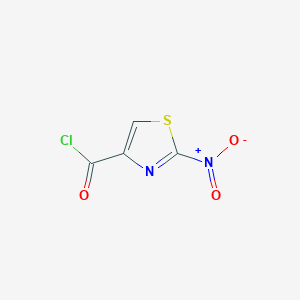
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
